molecular formula C7H4INO B8264674 5-iodoFuro[3,2-b]pyridine

5-iodoFuro[3,2-b]pyridine

Cat. No.: B8264674
M. Wt: 245.02 g/mol
InChI Key: LFWLCRVCRLOCIE-UHFFFAOYSA-N
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Description

5-Iodofuro[3,2-b]pyridine is a heterocyclic compound that contains both a furan and a pyridine ring, with an iodine atom attached to the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodofuro[3,2-b]pyridine typically involves the iodination of furo[3,2-b]pyridine. One common method is the direct iodination using iodine and an oxidizing agent such as potassium iodate (KIO3) in an acidic medium. The reaction is usually carried out at room temperature to avoid decomposition of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of iodine and other reagents.

Chemical Reactions Analysis

Types of Reactions

5-Iodofuro[3,2-b]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like dimethylformamide (DMF).

    Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) are typically used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azidofuro[3,2-b]pyridine, while Suzuki-Miyaura coupling with phenylboronic acid would produce 5-phenylfuro[3,2-b]pyridine .

Scientific Research Applications

5-Iodofuro[3,2-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-iodofuro[3,2-b]pyridine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of protein kinases. The iodine atom and the furo[3,2-b]pyridine core interact with the active site of the kinase, blocking its activity. This interaction can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-iodofuro[3,2-b]pyridine
  • 5-Chlorofuro[3,2-b]pyridine
  • 5-Azidofuro[3,2-b]pyridine

Uniqueness

5-Iodofuro[3,2-b]pyridine is unique due to the presence of the iodine atom, which makes it highly reactive and versatile in various chemical reactions. Compared to its bromine or chlorine analogs, the iodine derivative often exhibits higher reactivity in cross-coupling reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

5-iodofuro[3,2-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INO/c8-7-2-1-6-5(9-7)3-4-10-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWLCRVCRLOCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1OC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-iodoFuro[3,2-b]pyridine
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Reactant of Route 4
5-iodoFuro[3,2-b]pyridine
Reactant of Route 5
5-iodoFuro[3,2-b]pyridine
Reactant of Route 6
5-iodoFuro[3,2-b]pyridine

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